molecular formula C15H18ClN3O3S B114591 4-Morpholinepropanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)- CAS No. 149338-22-7

4-Morpholinepropanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-

Cat. No. B114591
M. Wt: 355.8 g/mol
InChI Key: VGNOMCPCRSLRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Morpholinepropanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). It has gained significant attention in recent years due to its potential as a therapeutic agent for various diseases, particularly in the field of oncology.

Mechanism Of Action

TAK-659 works by inhibiting the activity of BTK, an enzyme that plays a critical role in the development and survival of cancer cells. By blocking the activity of BTK, TAK-659 prevents the growth and proliferation of cancer cells, leading to their eventual death.

Biochemical And Physiological Effects

TAK-659 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of cytokines, which are proteins that play a role in inflammation and immune response. It has also been shown to inhibit the activation of various signaling pathways that are involved in cancer cell growth and survival.

Advantages And Limitations For Lab Experiments

One of the main advantages of TAK-659 is its high potency and selectivity for BTK. This makes it an ideal tool for studying the role of BTK in various biological processes, particularly in the context of cancer. However, one limitation of TAK-659 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on TAK-659. One area of interest is the development of new formulations or delivery methods that could improve its efficacy and/or pharmacokinetic properties. Another area of interest is the identification of new therapeutic applications for TAK-659, particularly in the field of autoimmune diseases. Finally, there is a need for further studies to better understand the mechanisms underlying the anti-cancer effects of TAK-659, which could lead to the development of new and more effective cancer treatments.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 5-chloro-2-nitrobenzo(b)thiophene with morpholine to form the corresponding amine. This amine is then reacted with 3-chloropropanoic acid to form the final product, TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications, particularly in the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and enhance the efficacy of other cancer treatments.

properties

CAS RN

149338-22-7

Product Name

4-Morpholinepropanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-

Molecular Formula

C15H18ClN3O3S

Molecular Weight

355.8 g/mol

IUPAC Name

5-chloro-N-(3-morpholin-4-ylpropyl)-2-nitro-1-benzothiophen-3-amine

InChI

InChI=1S/C15H18ClN3O3S/c16-11-2-3-13-12(10-11)14(15(23-13)19(20)21)17-4-1-5-18-6-8-22-9-7-18/h2-3,10,17H,1,4-9H2

InChI Key

VGNOMCPCRSLRMN-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1COCCN1CCCNC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-]

Other CAS RN

149338-22-7

synonyms

5-chloro-N-(3-morpholin-4-ylpropyl)-2-nitro-benzothiophen-3-amine

Origin of Product

United States

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